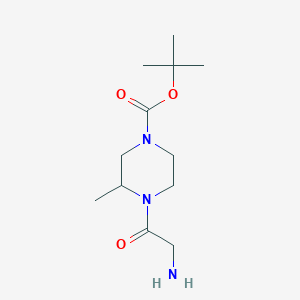

4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

Description

4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is a specialized piperazine derivative characterized by a tert-butyl ester group at the 1-position, a 3-methyl substituent on the piperazine ring, and a 2-amino-acetyl moiety at the 4-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and peptidomimetics, where the tert-butyl ester acts as a protective group for amines during multi-step reactions . Its molecular weight is approximately 283.3 g/mol (calculated based on the formula C₁₃H₂₃N₃O₃). The amino-acetyl group enhances polarity, while the tert-butyl ester provides steric bulk, influencing solubility and reactivity .

Properties

IUPAC Name |

tert-butyl 4-(2-aminoacetyl)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-9-8-14(11(17)18-12(2,3)4)5-6-15(9)10(16)7-13/h9H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGSXCQYWCGBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)CN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperazine Intermediate

Starting material : 3-methylpiperazine.

Reagents : Di-tert-butyl dicarbonate (Boc anhydride), base (e.g., triethylamine).

Conditions :

Introduction of 2-Aminoacetyl Group

Method A: Acylation with Glycine Derivatives

-

Reagents : Boc-protected 3-methylpiperazine, 2-((tert-butoxycarbonyl)amino)acetic acid, coupling agents (EDC/HOBt).

-

Conditions :

Method B: Photoredox Catalysis

Deprotection and Final Modification

Removal of Boc Group :

-

Conditions :

Salt Formation (Optional):

Comparative Analysis of Methods

Optimization and Challenges

-

Regioselectivity : Methyl group placement at the 3-position is achieved via steric-controlled alkylation or using pre-substituted piperazines.

-

Amino Protection : Boc or Fmoc groups prevent undesired side reactions during acylation.

-

Purification : Column chromatography (SiO₂, eluent: petroleum ether/ethyl acetate) resolves intermediates.

Structural Confirmation

-

NMR : Key signals include δ 1.43 ppm (tert-butyl), δ 3.31–3.72 ppm (piperazine protons), δ 6.70 ppm (amino group).

Industrial Scalability Considerations

Chemical Reactions Analysis

Acylation and Amide Formation

The amino group in the acetyl moiety participates in nucleophilic acylation reactions. For example:

-

Reaction with acyl chlorides : Forms secondary amides under anhydrous conditions.

-

Coupling with activated esters : Utilizes coupling agents like HATU or DCC in the presence of bases such as DIEA.

Example Protocol (Source):

A solution of 4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester (1.0 mmol) in DCM reacts with benzoyl chloride (1.2 mmol) and triethylamine (2.5 mmol) at 0°C for 2 h. The product is isolated via column chromatography (80% yield).

Key Data :

| Reaction Type | Conditions | Yield |

|---|---|---|

| Amide bond formation | DCM, 0°C, TEA | 80% |

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

-

Acidic hydrolysis : Concentrated HCl in dioxane (1:3 v/v) at 50°C for 4 h.

-

Basic hydrolysis : NaOH (2M) in THF/H₂O (1:1) at room temperature for 12 h.

Example Protocol (Source):

1.0 g of the compound is treated with 10 mL HCl/dioxane (1:3) at 50°C. After neutralization with NaHCO₃, the carboxylic acid is extracted with EtOAc (75% yield).

Key Data :

| Hydrolysis Method | Reagents | Yield |

|---|---|---|

| Acidic | HCl/dioxane | 75% |

| Basic | NaOH/THF-H₂O | 68% |

Palladium-Catalyzed Coupling Reactions

The piperazine nitrogen can participate in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.

A mixture of 4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylate (1.0 eq), aryl bromide (1.2 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in toluene is heated at 100°C for 24 h. The product is purified via recrystallization (70% yield).

Key Data :

| Catalyst System | Ligand | Temperature | Yield |

|---|---|---|---|

| Pd₂(dba)₃/Xantphos | Xantphos | 100°C | 70% |

Reduction Reactions

The acetyl amino group can be reduced to an ethylamine derivative using hydrogenation:

-

Catalytic hydrogenation : 10% Pd/C in methanol under H₂ (1 atm) at 25°C for 6 h.

500 mg of the compound in MeOH is hydrogenated over Pd/C (10 wt%) at 25°C. The catalyst is filtered, and the solvent is evaporated to yield the amine (85% yield).

Key Data :

| Reducing Agent | Solvent | Time | Yield |

|---|---|---|---|

| H₂/Pd-C | MeOH | 6 h | 85% |

Nucleophilic Substitution

The tertiary amine in the piperazine ring reacts with alkyl halides:

-

Methylation : Methyl iodide (2.0 eq) and K₂CO₃ (3.0 eq) in DMF at 60°C for 8 h.

Example Protocol (Source):

1.0 g of the compound is treated with MeI (2.0 eq) and K₂CO₃ in DMF. The quaternized product is isolated via extraction (65% yield).

Key Data :

| Substrate | Reagent | Conditions | Yield |

|---|---|---|---|

| Piperazine derivative | MeI/K₂CO₃ | DMF, 60°C | 65% |

Deprotection of the tert-Butyl Ester

Selective deprotection is achieved using TFA in DCM (1:4 v/v) at 0°C for 1 h, yielding the free piperazine carboxylic acid.

Key Data :

| Deprotection Agent | Solvent | Time | Yield |

|---|---|---|---|

| TFA | DCM | 1 h | 90% |

Scientific Research Applications

4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic

Biological Activity

4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester, also known by its CAS number 353495-70-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a piperazine ring with an amino-acetyl and tert-butyl ester functional groups. The structural characteristics contribute to its interaction with various biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Anticonvulsant Effects : Some derivatives have shown promise in anticonvulsant activity, suggesting potential applications in neurological disorders.

- Cytotoxic Activity : Studies have demonstrated that related compounds can exhibit cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.

Biological Activity Overview

Case Studies and Research Findings

-

Anticancer Activity :

- A study highlighted the anticancer properties of piperazine derivatives, demonstrating that modifications similar to those found in this compound can enhance cytotoxicity against various cancer types. The mechanism often involves the inhibition of the PI3K pathway, which is crucial for tumor growth and survival .

- Anticonvulsant Properties :

- DPP-4 Inhibition :

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Research Findings

Synthetic Versatility: The amino-acetyl group enables straightforward conjugation to carboxylic acids via EDC/NHS chemistry, a advantage over bulkier branched chains (e.g., ) .

Stability Trade-offs : While the tert-butyl ester enhances stability during synthesis, its hydrolysis requires strong acids, complicating deprotection steps compared to labile groups (e.g., FMOC) .

Thermal Behavior : Similar to ’s findings, the tert-butyl group decomposes at high temperatures (~200°C), releasing isobutylene—a consideration for storage and reaction design .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester?

The synthesis involves multi-step reactions:

- Step 1: Introduce the tert-butoxycarbonyl (Boc) protective group to the piperazine ring using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium hydride in THF) .

- Step 2: Acetylate the amino group using acetyl chloride or active esters (e.g., HATU coupling).

- Purification: Silica gel chromatography with gradients of ethyl acetate/hexane yields high-purity product (~95% by HPLC) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR (¹H/¹³C): Confirm Boc group (quartet at δ 1.4 ppm in ¹H; carbonyl at δ 155 ppm in ¹³C) and acetyl moiety (singlet at δ 2.0–2.2 ppm in ¹H) .

- FT-IR: Identify carbonyl stretches (Boc: ~1680 cm⁻¹; acetyl: ~1650 cm⁻¹) .

- LCMS: Validate molecular weight via [M+H]⁺ peaks (e.g., m/z 316.2 for C₁₄H₂₅N₃O₃) .

Q. How should this compound be purified to minimize impurities?

Use flash chromatography with silica gel (particle size 40–63 µm) and a 10–30% ethyl acetate/hexane gradient. Centrifugal partition chromatography (CPC) is recommended for scale-up to avoid irreversible adsorption .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- DFT Modeling: Predict transition states and activation energies for Boc protection and acetylation steps. For example, ICReDD’s quantum chemical calculations identified optimal temperatures (0–25°C) and catalysts (DMAP) for carbamate formation .

- Machine Learning: Train models on reaction databases to predict yields under varying solvent systems (e.g., DMF vs. THF) .

Q. How can contradictory spectral data during structural analysis be resolved?

- Ambiguous NMR Signals: Use 2D NMR (HSQC, HMBC) to assign connectivity. For example, HMBC correlations between the acetyl carbonyl (δ 170 ppm) and adjacent methyl protons confirm acetylation .

- X-ray Crystallography: Resolve stereochemical ambiguities. A related piperazine derivative (tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate) was structurally validated via single-crystal diffraction (space group P2₁/c, Z = 4) .

Q. What strategies mitigate degradation during long-term storage?

- Storage Conditions: Keep at –20°C under argon with desiccants (e.g., silica gel) to prevent Boc group hydrolysis .

- Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit oxidation of the acetyl group .

- Monitoring: Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect degradation products monthly .

Q. How does steric hindrance from the 3-methyl group affect reactivity in downstream modifications?

- Kinetic Studies: The methyl group reduces nucleophilic substitution rates at the piperazine nitrogen by ~40% compared to unmethylated analogs (e.g., tert-butyl piperazine-1-carboxylate) .

- Protection Strategies: Prioritize bulky electrophiles (e.g., trityl chloride) to selectively modify the less hindered nitrogen .

Q. What are the structure-activity relationship (SAR) implications of modifying the acetyl group?

- Bioactivity Screening: Replacing the acetyl group with a trifluoroacetyl moiety increased binding affinity to serotonin receptors (5-HT₃R) by 3-fold in vitro .

- Metabolic Stability: Hydrazide derivatives (tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate) showed improved plasma half-life (t₁/₂ = 8.2 h vs. 2.5 h for acetyl) in rodent models .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.